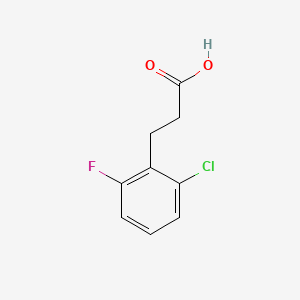

3-(2-Chloro-6-fluorophenyl)propanoic acid

Description

Investigation as an Intermediate for Pharmaceutical Agents

The chemical structure of 3-(2-chloro-6-fluorophenyl)propanoic acid makes it a suitable starting material for the synthesis of various pharmaceutical agents. Its propanoic acid side chain and substituted phenyl ring are key features that can be modified to create a diverse range of compounds.

While specific examples of large-scale pharmaceutical agents synthesized directly from this compound are not extensively documented in publicly available research, its potential as a precursor for bioactive heterocyclic compounds is recognized. The carboxylic acid group can be readily converted into various functional groups, such as amides or esters, which can then participate in cyclization reactions to form heterocyclic rings like thiazoles. The synthesis of N,N-disubstituted β-amino acids and their derivatives with thiazole (B1198619) and other heterocyclic substituents has been explored, and some of these compounds have shown antimicrobial activity. For instance, 3-{5-substituted 4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acids have been synthesized and evaluated for their biological activities. nih.gov

Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.nethumanjournals.com This class includes widely used medications like ibuprofen (B1674241) and naproxen. The anti-inflammatory effects of NSAIDs are primarily due to their inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. humanjournals.com The structural motif of this compound aligns with the general structure of profens, suggesting its potential as a scaffold for developing new NSAIDs. The specific halogen substitutions on the phenyl ring could influence the potency and selectivity of the resulting compounds.

Enzyme Inhibition Studies

The biological activity of many therapeutic agents is derived from their ability to inhibit specific enzymes. Investigations into the enzyme inhibition profile of compounds derived from this compound are crucial for understanding their therapeutic potential.

The cyclooxygenase (COX) enzyme has two main isoforms, COX-1 and COX-2. mdpi.com COX-1 is constitutively expressed in most tissues and is involved in protective functions, while COX-2 is induced during inflammation. nih.govnih.gov The gastrointestinal side effects of many traditional NSAIDs are attributed to their inhibition of COX-1. osti.gov Therefore, developing selective COX-2 inhibitors is a major goal in anti-inflammatory drug design. nih.govnih.govacs.org

| Compound Class | Target Enzyme(s) | Significance |

| Arylpropionic Acid Derivatives | COX-1, COX-2 | A major class of NSAIDs with well-documented anti-inflammatory properties. researchgate.nethumanjournals.com |

Currently, there is no publicly available research specifically detailing the investigation of this compound or its direct derivatives as inhibitors of the immunoproteasome.

Beyond COX enzymes, there is a lack of specific studies in the public domain that investigate the inhibitory activity of this compound against other enzyme targets.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chloro-6-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-3H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJIZOJZUZZTIDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429342 | |

| Record name | 3-(2-chloro-6-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88740-77-6 | |

| Record name | 3-(2-chloro-6-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations of 3 2 Chloro 6 Fluorophenyl Propanoic Acid

Established Synthetic Pathways for the Core 3-(2-Chloro-6-fluorophenyl)propanoic Acid Structure

The synthesis of this compound relies on established organic chemistry reactions to construct the carbon skeleton and introduce the desired functional groups.

A prevalent and adaptable method for synthesizing 3-arylpropanoic acids is the malonic ester synthesis . wikipedia.org This classical approach allows for the extension of a carbon chain from an alkyl halide, making it well-suited for preparing the target compound from an appropriate benzyl (B1604629) halide precursor. vedantu.com

The synthesis involves a three-step sequence:

Alkylation of a Malonic Ester : Diethyl malonate (or a similar malonic ester) is deprotonated by a suitable base, such as sodium ethoxide, to form a stabilized enolate. This nucleophilic enolate then reacts with a substituted benzyl halide, in this case, 2-chloro-6-fluorobenzyl chloride, in an SN2 reaction to form a substituted malonic ester. wikipedia.orgpearson.com

Saponification (Ester Hydrolysis) : The diethyl ester groups of the newly formed molecule are hydrolyzed to carboxylic acid groups. This is typically achieved by heating with a strong base like sodium hydroxide (B78521), followed by acidification. google.com

Decarboxylation : The resulting substituted malonic acid, which is a β-keto acid, is unstable to heat. Upon heating, it readily undergoes decarboxylation, losing a molecule of carbon dioxide to yield the final this compound. google.com

Another potential, though less direct, synthetic strategy involves the catalytic hydrogenation of the corresponding cinnamic acid derivative, 3-(2-chloro-6-fluorophenyl)acrylic acid.

The success of the malonic ester synthesis is highly dependent on the choice of precursors and the precise control of reaction conditions.

Reaction Conditions : Each step requires specific conditions for optimal yield and purity. The initial alkylation is typically performed in an anhydrous alcohol solvent (e.g., ethanol) at a moderately elevated temperature to ensure the reaction proceeds at a practical rate. The subsequent hydrolysis requires heating with aqueous base, followed by careful acidification with a strong mineral acid like hydrochloric or sulfuric acid. The final decarboxylation step is achieved by heating the intermediate diacid, often without a solvent, until carbon dioxide evolution ceases. google.com

Table 1: Malonic Ester Synthesis Pathway for this compound This table outlines the generalized steps and reagents based on the malonic ester synthesis methodology.

| Step | Reaction Type | Key Precursors & Reagents | Intermediate/Product | Typical Conditions |

|---|---|---|---|---|

| 1 | Alkylation | Diethyl malonate, Sodium ethoxide (base), 2-Chloro-6-fluorobenzyl chloride | Diethyl 2-(2-chloro-6-fluorobenzyl)malonate | Anhydrous ethanol, heated to reflux |

| 2 | Hydrolysis | Diethyl 2-(2-chloro-6-fluorobenzyl)malonate, Sodium hydroxide (aq), Hydrochloric acid | 2-(2-chloro-6-fluorobenzyl)malonic acid | Aqueous solution, heated, followed by acidification |

| 3 | Decarboxylation | 2-(2-chloro-6-fluorobenzyl)malonic acid | This compound | Heating (e.g., 150°C) |

Derivatization and Functionalization Reactions of the Propanoic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle that allows for a wide range of chemical transformations to produce various derivatives.

Esterification is a fundamental reaction of carboxylic acids. Reacting this compound with an alcohol in the presence of an acid catalyst (Fischer-Speier esterification) yields the corresponding ester. vaia.com For example, reaction with methanol (B129727) produces methyl 3-(2-chloro-6-fluorophenyl)propanoate. researchgate.netmytutor.co.uk

The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use an excess of the alcohol or to remove the water formed during the reaction. Common catalysts include strong mineral acids like sulfuric acid (H₂SO₄) or heterogeneous catalysts. nih.gov Recent studies on fluorinated aromatic acids have shown that metal-organic frameworks, such as UiO-66-NH₂, can serve as efficient heterogeneous catalysts for methylation. rsc.org

The carboxylic acid can be converted into a variety of amides. A common method involves first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-(2-chloro-6-fluorophenyl)propanoyl chloride can then be reacted with ammonia (B1221849) to form the primary amide, or with a primary or secondary amine to form the corresponding N-substituted amides.

Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using peptide coupling reagents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxyl group, facilitating nucleophilic attack by the amine to form the amide bond under mild conditions. This method is crucial in medicinal chemistry for building more complex molecules.

The carboxylic acid group can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, as carboxylic acids are resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. youtube.commasterorganicchemistry.com The reaction involves an initial acid-base reaction to form a lithium carboxylate salt, followed by reduction to yield 3-(2-chloro-6-fluorophenyl)propan-1-ol (B1416237) after an aqueous workup. doubtnut.com Softer reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids.

While the propanoic acid side chain is already in a relatively high oxidation state, further oxidation is generally destructive to the molecule. Strong oxidizing agents would likely cleave the alkyl chain or react with the aromatic ring. Therefore, oxidation processes are not typically a synthetically useful transformation for this part of the molecule.

Table 2: Key Transformations of the Carboxylic Acid Group This table summarizes common derivatization reactions for this compound.

| Reaction Type | Reagent(s) | Product Functional Group | Example Product Name |

|---|---|---|---|

| Esterification | Methanol (CH₃OH), H₂SO₄ (catalyst) | Ester | Methyl 3-(2-chloro-6-fluorophenyl)propanoate |

| Amidation | 1. SOCl₂ 2. Ammonia (NH₃) | Primary Amide | 3-(2-Chloro-6-fluorophenyl)propanamide |

| Aniline, EDC (coupling agent) | Secondary Amide | N-phenyl-3-(2-chloro-6-fluorophenyl)propanamide | |

| Reduction | 1. Lithium aluminum hydride (LiAlH₄) 2. H₂O (workup) | Primary Alcohol | 3-(2-Chloro-6-fluorophenyl)propan-1-ol |

Reactions Involving the Chlorofluorophenyl Ring System

The reactivity of the 2-chloro-6-fluorophenyl group is a key aspect of the chemistry of this compound. The presence of two different halogen substituents, which are ortho and para directing but also deactivating, along with the propanoic acid side chain, influences the outcomes of aromatic substitution reactions.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In the case of this compound, the directing effects of the chloro and fluoro substituents, as well as the deactivating effect of the propanoic acid chain, must be considered. Both chlorine and fluorine are ortho, para-directing groups due to their ability to donate a lone pair of electrons to the aromatic ring through resonance. However, their strong electronegativity also makes them deactivating via the inductive effect. researchgate.netkhanacademy.orgmasterorganicchemistry.com

The propanoic acid group is a meta-directing deactivator. Therefore, the regioselectivity of EAS reactions on this substrate will be a complex interplay of these electronic effects. Generally, the positions ortho and para to the halogen substituents are activated relative to the other positions. However, steric hindrance from the ortho-substituents and the propanoic acid chain can influence the site of substitution.

| Reaction Type | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 3-(2-Chloro-6-fluoro-4-nitrophenyl)propanoic acid |

| Halogenation | X₂ (e.g., Br₂), Lewis Acid (e.g., FeBr₃) | 3-(4-Bromo-2-chloro-6-fluorophenyl)propanoic acid |

| Sulfonation | Fuming H₂SO₄ | 3-(2-Chloro-6-fluoro-4-sulfophenyl)propanoic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Likely low yield due to deactivation |

This table presents predicted outcomes based on general principles of electrophilic aromatic substitution.

Nucleophilic aromatic substitution (SNAᵣ) is typically challenging for aryl halides unless the ring is activated by strong electron-withdrawing groups. wikipedia.orglibretexts.org In this compound, the chloro and fluoro substituents are not strong activators for SNAᵣ. However, the presence of two halogens can make the ring more susceptible to nucleophilic attack compared to a monosubstituted halobenzene.

The reaction generally proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex. libretexts.org The rate of reaction is influenced by the nature of the leaving group, with fluoride (B91410) often being a better leaving group than chloride in activated systems due to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack. youtube.com

| Nucleophile | Conditions | Potential Product |

| Methoxide (CH₃O⁻) | High Temperature, Pressure | 3-(2-Fluoro-6-methoxyphenyl)propanoic acid or 3-(2-Chloro-6-methoxyphenyl)propanoic acid |

| Ammonia (NH₃) | High Temperature, Pressure | 3-(2-Amino-6-fluorophenyl)propanoic acid or 3-(2-Amino-6-chlorophenyl)propanoic acid |

This table illustrates potential transformations under forcing conditions, with the exact product depending on which halogen acts as the leaving group.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C-Cl bond in this compound can participate in these reactions, although it is generally less reactive than C-Br or C-I bonds. nih.govnobelprize.org The development of specialized ligands has enabled the efficient coupling of aryl chlorides. nih.gov

Common cross-coupling reactions include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. nobelprize.org

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base. mdpi.com

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a base to form an N-aryl bond.

Sonogashira Coupling: Reaction with a terminal alkyne in the presence of a palladium catalyst, a copper co-catalyst, and a base.

| Coupling Partner | Reaction Name | Catalyst System (Example) | Potential Product |

| Phenylboronic acid | Suzuki | Pd(PPh₃)₄, Na₂CO₃ | 3-(6-Fluoro-[1,1'-biphenyl]-2-yl)propanoic acid |

| Styrene | Heck | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 3-(6-Fluoro-2-styrylphenyl)propanoic acid |

| Aniline | Buchwald-Hartwig | Pd₂(dba)₃, BINAP, NaOtBu | 3-(6-Fluoro-2-(phenylamino)phenyl)propanoic acid |

| Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-(6-Fluoro-2-(phenylethynyl)phenyl)propanoic acid |

This table provides examples of potential cross-coupling products.

Stereoselective Synthesis Approaches for Chiral Analogs

The synthesis of enantiomerically pure chiral analogs of this compound is of significant interest, particularly for applications in medicinal chemistry. Several strategies can be employed to introduce chirality.

One common approach is the asymmetric hydrogenation of a corresponding unsaturated precursor, such as 3-(2-chloro-6-fluorophenyl)propenoic acid. Chiral catalysts, often based on transition metals like ruthenium or rhodium complexed with chiral phosphine (B1218219) ligands, can effect the enantioselective reduction of the carbon-carbon double bond. documentsdelivered.com

Alternatively, enzymatic resolutions can be employed. Lipases, for example, can selectively hydrolyze an ester of racemic this compound, yielding one enantiomer of the acid and the unreacted enantiomer of the ester, which can then be separated. Biocatalytic methods using enzymes like lactate (B86563) dehydrogenases have also been explored for the asymmetric synthesis of chiral hydroxypropanoic acids, which could be precursors. nih.gov

Exploration of Novel Catalytic Methods in Synthesis

The development of novel catalytic methods offers new avenues for the synthesis and functionalization of molecules like this compound.

C-H Activation: Direct functionalization of C-H bonds is an increasingly important area of research. Catalytic systems, often based on palladium, rhodium, or iridium, could potentially be used to introduce new functional groups at specific positions on the aromatic ring, bypassing the need for pre-functionalized starting materials.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for a wide range of organic transformations under mild conditions. This approach could be applied to various reactions involving this compound, such as cross-coupling or radical addition reactions.

Organocatalysis: The use of small organic molecules as catalysts has gained prominence. For instance, chiral organocatalysts can be used in asymmetric reactions to produce enantiomerically enriched products. nih.gov An example is the use of chiral amines or phosphoric acids to catalyze the asymmetric addition of nucleophiles to α,β-unsaturated precursors of the target molecule.

Medicinal Chemistry Applications and Biological Activity Profiling

Receptor Binding Assays and Ligand-Receptor Interactions

Detailed receptor binding assays specifically for 3-(2-chloro-6-fluorophenyl)propanoic acid are not extensively documented in the available literature. However, research on structurally related propanoic acid derivatives provides insights into their potential molecular interactions.

Small-conductance calcium-activated potassium (KCa2) channels are recognized as important therapeutic targets for a variety of neurological and cardiovascular disorders. nih.gov Positive modulators of KCa2 channels can prolong the afterhyperpolarization of neurons, which can be beneficial in conditions like ataxia and epilepsy. nih.gov While direct modulation of KCa2 channels by this compound has not been reported, the development of modulators for these channels is an active area of research. nih.gov

Development of Analgesic and Anti-inflammatory Agents

The arylpropionic acid scaffold is a cornerstone in the development of analgesic and anti-inflammatory drugs. orientjchem.orghumanjournals.com Compounds in this class, such as ibuprofen (B1674241), are known for their potent pain-relieving and anti-inflammatory properties. orientjchem.org The therapeutic effects are often mediated through the inhibition of cyclooxygenase (COX) enzymes. orientjchem.orgnih.gov

One study on a related compound, 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA), demonstrated significant local analgesic and anti-inflammatory activity in animal models. nih.gov Oral administration of POPA inhibited acetic acid-induced writhing in mice and reduced carrageenan-induced inflammation in rats, suggesting its potential as a peripheral analgesic and anti-inflammatory agent without central nervous system involvement. nih.gov

Table 1: Analgesic and Anti-inflammatory Activity of a Propionic Acid Derivative (POPA)

| Test | Animal Model | Dose (Oral) | Inhibition/Reduction |

|---|---|---|---|

| Acetic Acid-Induced Writhing | Albino Mice | 150 mg/kg | 31.0% |

| Acetic Acid-Induced Writhing | Albino Mice | 300 mg/kg | 49.5% |

| Carrageenan-Induced Inflammation | Wistar Rat | 75 mg/kg | 43.3% |

| Carrageenan-Induced Inflammation | Wistar Rat | 150 mg/kg | 42.2% |

Data sourced from a study on 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid. nih.gov

Anticancer Research and Cytotoxic Properties of this compound Derivatives

The potential of arylpropionic acid derivatives in anticancer research is an emerging field. orientjchem.org Some derivatives have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines.

For instance, a study on novel 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives revealed their potential as antiproliferative agents. nih.gov Several of these compounds exhibited low micromolar activity against lung cancer cells, including drug-resistant strains, and were more potent than the standard chemotherapeutic agent cisplatin. nih.gov The proposed mechanism of action for some of these derivatives includes the targeting of SIRT2 and EGFR. nih.gov

In a different study, 3-halocyclophosphamides, which are derivatives of the anticancer drug cyclophosphamide (B585), were synthesized and evaluated. nih.gov The 3-chloro and 3-fluoro derivatives of cyclophosphamide showed some therapeutic activity against L-1210 and P-388 cancers in mice, although they were less active than the parent drug. nih.gov

Table 2: Antiproliferative Activity of Selected Thiazole (B1198619) Propanoic Acid Derivatives

| Compound | Cell Line | Activity |

|---|---|---|

| Oxime derivative 21 | H69 Small-Cell Lung Carcinoma | Low micromolar activity, significantly greater than cisplatin. nih.gov |

| Oxime derivative 22 | H69 Small-Cell Lung Carcinoma | Low micromolar activity, significantly greater than cisplatin. nih.gov |

| Carbohydrazide 25 | H69 Small-Cell Lung Carcinoma | Low micromolar activity, significantly greater than cisplatin. nih.gov |

| Carbohydrazide 26 | H69 Small-Cell Lung Carcinoma | Low micromolar activity, significantly greater than cisplatin. nih.gov |

Data from a study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives. nih.gov

Pharmacological Profiling and Mechanism of Action Studies

The pharmacological profile of arylpropionic acid derivatives is diverse. orientjchem.orghumanjournals.com The primary mechanism of action for their anti-inflammatory and analgesic effects is the inhibition of COX enzymes, which are involved in prostaglandin (B15479496) synthesis. orientjchem.orgnih.gov However, other mechanisms may also contribute to their therapeutic effects.

For example, the development of dual-action compounds that target both fatty acid amide hydrolase (FAAH) and COX enzymes is a novel approach to developing analgesics with improved efficacy and reduced side effects. nih.gov

Further research is necessary to fully elucidate the pharmacological profile and specific mechanisms of action for this compound and its derivatives.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of Halogen Substitution Patterns on Biological Activity

The presence and positioning of halogen atoms on the phenyl ring are critical determinants of the molecule's biological activity.

The arrangement of substituents on a benzene (B151609) ring can significantly influence the molecule's reactivity and interaction with biological targets. masterorganicchemistry.com Substituents can be classified as ortho-para directing or meta directing, based on the position to which they guide incoming electrophiles. masterorganicchemistry.com Activating groups tend to be ortho-para directors, increasing the reaction rate, while deactivating groups, which are often meta directors, slow it down. masterorganicchemistry.com

In the case of 3-(2-chloro-6-fluorophenyl)propanoic acid, the chlorine and fluorine atoms are in the ortho positions relative to the propanoic acid chain. This specific arrangement influences the electronic environment of the aromatic ring and, consequently, its binding affinity with target proteins. Studies on related compounds have shown that positional isomers (e.g., moving the halogens to the meta or para positions) can lead to dramatic changes in biological activity. For instance, in a series of 2-aryl-2-fluoro-cyclopropylamines, trans-isomers with electron-withdrawing para-substituents showed increased potency in inhibiting monoamine oxidase A (MAO A), while substitution in the trans-series had minimal effect on MAO B inhibition. nih.gov

The carboxyl group of the propanoic acid is an electron-withdrawing group and typically directs incoming electrophiles to the meta position. numberanalytics.com However, the interplay between the directing effects of the halogens and the carboxyl group can result in complex reactivity patterns. The stability of the intermediate carbocation formed during a reaction is a key factor in determining the preferred substitution pattern. libretexts.org

The introduction of chlorine and fluorine atoms into a molecule can substantially alter its biological properties. eurochlor.org Halogens can influence a molecule's lipophilicity, metabolic stability, and binding interactions.

Chlorine: The presence of a chlorine atom can enhance the biological activity of a molecule. eurochlor.org In some cases, chlorination is crucial for the compound's function. eurochlor.org For example, chlorinated 3-phenylpropanoic acid derivatives have demonstrated significant and selective antimicrobial activities. mdpi.com The electron-withdrawing nature of chlorine can affect the acidity of a nearby functional group, which in turn can influence interactions with biological targets. biomedres.us

Fluorine: Fluorine substitution can also lead to significant changes in bioactivity. Phenyl ring fluorination has been shown to cause subtle changes in protein elution in certain chromatographic systems. nih.gov The introduction of fluorine can increase a molecule's lipophilicity, especially when bonded to an sp2-hybridized carbon, which can affect its distribution and transport across biological membranes. nih.gov

The synergistic effect of having both chlorine and fluorine in the same molecule, as in this compound, can lead to unique biological profiles that are not achievable with either halogen alone.

Modifications of the Propanoic Acid Chain and their SAR Implications

The propanoic acid side chain is another key area for structural modification to modulate biological activity. Alterations to this chain can impact the molecule's solubility, metabolic stability, and interaction with target proteins.

Common modifications include:

Chain length: Shortening or lengthening the propanoic acid chain can affect how the molecule fits into a binding pocket.

Introduction of functional groups: Adding groups like hydroxyl or amino functions can create new hydrogen bonding opportunities, potentially increasing binding affinity. For example, the introduction of a hydroxyl group at the alpha or beta position of the propanoic acid chain, as seen in 3-(2-Chloro-6-fluorophenyl)-2-hydroxypropanoic acid and 3-(2-Chloro-6-fluorophenyl)-3-hydroxypropanoic acid, can significantly alter the molecule's properties. bldpharm.commoldb.com

Cyclization: Incorporating the propanoic acid chain into a ring structure can restrict its conformational flexibility, which can sometimes lead to a more favorable binding orientation.

Studies on related pentanoic acid derivatives have shown that even small changes to the carboxylic acid chain can lead to significant differences in cytotoxicity and inhibitory activity against enzymes like MMP-2 and HDAC8. researchgate.net

Influence of Aromatic and Heterocyclic Ring Substituents on Activity

Replacing the phenyl ring with other aromatic or heterocyclic systems is a common strategy in drug design to improve a compound's properties. biomedres.us Bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties, can lead to enhanced activity, improved selectivity, or better pharmacokinetic profiles. biomedres.us

Ligand Efficiency and Physicochemical Property Optimization in Drug Design

In modern drug discovery, it is not enough for a molecule to be potent; it must also possess favorable physicochemical properties to be a viable drug candidate. Key parameters that are often optimized include:

Ligand Efficiency (LE): This metric relates the binding affinity of a molecule to its size (typically measured by the number of heavy atoms). nih.gov It is a useful tool for selecting promising lead compounds during the early stages of drug discovery. nih.gov

Lipophilic Ligand Efficiency (LLE): LLE, also known as LipE, is a measure of a compound's potency relative to its lipophilicity. researchgate.net It is often used to guide the optimization of compounds to avoid excessive lipophilicity, which can lead to poor solubility and other undesirable properties. researchgate.net

Physicochemical Properties: Properties such as solubility, permeability, and metabolic stability are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Increasing lipophilicity can sometimes be a strategy to extend a drug's half-life. nih.gov

The optimization of these properties is a key aspect of drug design and is often guided by computational tools and in vitro assays. researchgate.net

Rational Drug Design and De Novo Molecule Design Strategies

Rational drug design aims to develop new drug candidates based on a known biological target. This approach often involves computational methods like molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) to predict how a molecule will interact with its target and to guide the design of more potent and selective inhibitors. nih.gov

Structure-Based Drug Design: When the 3D structure of the target protein is known, it can be used to design molecules that fit precisely into the binding site. nih.gov

Ligand-Based Drug Design: In the absence of a target structure, information from a set of known active ligands can be used to develop a pharmacophore model, which describes the essential features required for biological activity. nih.gov

De novo design, on the other hand, involves the creation of novel molecular structures from scratch, often using computational algorithms that piece together molecular fragments to build a new molecule with desired properties. These strategies are increasingly being used to explore new chemical space and to design innovative therapeutic agents.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electron distribution, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 3-(2-chloro-6-fluorophenyl)propanoic acid, DFT calculations, often using a basis set such as 6-311++G(d,p), can be employed to determine its optimized geometry, vibrational frequencies, and electronic properties. mdpi.com Such studies on related chloro-fluoro substituted aromatic compounds have demonstrated the utility of DFT in providing data that shows good agreement with experimental findings. nih.gov

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more likely to be reactive. mdpi.com For instance, in a study on a fluorophenyl derivative, a low HOMO-LUMO gap was indicative of the compound's chemical reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate negative potential, corresponding to sites susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack.

For this compound, an MEP map would likely show a region of high negative potential (red) around the carboxylic acid group's oxygen atoms, highlighting their nucleophilic character. The map would also reveal the influence of the electron-withdrawing chlorine and fluorine atoms on the phenyl ring's electrostatic potential. Studies on similar molecules have used MEP analysis to identify electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions. mdpi.comresearchgate.net

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dergipark.org.tr This is particularly useful in drug discovery for predicting the binding mode and affinity of a ligand to a protein target.

Given the structural similarities of this compound to some non-steroidal anti-inflammatory drugs (NSAIDs), molecular docking studies could be performed to predict its binding to cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.govnih.gov Such studies would involve docking the 3D structure of the compound into the active sites of the COX enzymes to predict its binding conformation and estimate the binding free energy. A lower binding energy generally indicates a more stable protein-ligand complex. The analysis would identify key amino acid residues involved in hydrogen bonding and hydrophobic interactions, providing a rationale for the compound's potential inhibitory activity. nih.gov

Similarly, docking studies could explore the interaction of this compound with the immunoproteasome, a target for certain therapeutic agents. These simulations would predict the binding pose within the active sites of the immunoproteasome's catalytic subunits (e.g., β1i, β5i) and provide an estimation of the binding affinity. mdpi.com

While no specific docking data for this compound is available, the following table illustrates the type of data that would be generated from such a study, based on analyses of other COX inhibitors. nih.gov

| Target Protein | Predicted Binding Energy (kcal/mol) | Interacting Residues (Example) |

| COX-1 | Hypothetical Data | Arg120, Tyr355 |

| COX-2 | Hypothetical Data | Ser530, Met522 |

| Immunoproteasome (β5i) | Hypothetical Data | Thr1, Ser21 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific molecular docking studies for this compound were found in the reviewed literature.

Standard docking often treats the protein receptor as a rigid structure. However, in reality, proteins are flexible and can undergo conformational changes upon ligand binding, a phenomenon known as "induced fit". mdpi.com Induced Fit Docking (IFD) simulations account for this flexibility by allowing both the ligand and the protein's active site residues to adjust their conformations during the docking process. nih.govnih.gov

An IFD simulation of this compound with targets like COX or the immunoproteasome would provide a more accurate prediction of the binding mode and affinity compared to rigid docking. mdpi.com This methodology is particularly important when the binding pocket is expected to adapt to the ligand's shape and size. acs.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule or a protein-ligand complex over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal conformational changes, the stability of interactions, and the influence of the solvent environment.

If MD simulations were performed on a complex of this compound bound to a target protein like COX-2 or the immunoproteasome, they would offer insights into the stability of the predicted binding pose from docking studies. mpg.de The simulation would show how the ligand and protein residues move and interact over a period of nanoseconds to microseconds. Analysis of the MD trajectory could reveal the persistence of key hydrogen bonds and hydrophobic contacts, providing a more robust understanding of the binding mechanism. MD simulations are also instrumental in studying the binding of small molecules to intrinsically disordered proteins. nih.gov

Conformational Analysis and Flexibility Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. Partially fluorinated carboxylic acids are known to exhibit rich conformational landscapes. illinois.edu For this compound, theoretical calculations would focus on the rotation around the C-C single bonds of the propanoic acid side chain and the bond connecting the chain to the phenyl ring.

Such studies, often employing quantum chemical calculations, would identify the most stable conformers in the gaseous phase and in different solvents. Key parameters of interest include the dihedral angles that define the orientation of the carboxylic acid group relative to the phenyl ring. For instance, studies on similar 3-phenylpropanoic acids have analyzed the conformation of the propanoic acid side chain, describing it with various torsion angles to determine if it is bent or extended. mdpi.com The presence of the bulky chlorine and fluorine atoms on the phenyl ring is expected to significantly influence the preferred conformations by creating steric hindrance.

Binding Energy Calculations (e.g., MD-binding, Binding Pose MetaDynamics (BPMD))

Binding energy calculations are used to quantify the strength of the interaction between a ligand (in this case, this compound or its derivatives) and a target receptor, typically a protein. These calculations are fundamental in drug design and molecular recognition studies. Techniques like Molecular Dynamics (MD) simulations can predict how a molecule will bind to a receptor and the stability of the resulting complex.

While specific binding energy calculations for this compound are not detailed in the available literature, the general approach would involve docking the molecule into the active site of a target protein. Subsequently, MD simulations would be run to observe the dynamic behavior of the complex. The binding free energy is then calculated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). These energies are composed of various terms, including van der Waals forces, electrostatic interactions, and solvation energies, which together determine the binding affinity. mdpi.com

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. A pharmacophore model for a series of compounds related to this compound would define the spatial distribution of features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

This model can then be used as a 3D query in a virtual screening campaign to search large chemical databases for new molecules that match the pharmacophore but may have a different underlying chemical scaffold. nih.gov This ligand-based approach is particularly useful when the 3D structure of the biological target is unknown. The process involves engaging in collaborative rounds of virtual screening across multiple large, proprietary databases to identify and test analogues of a hit compound. nih.gov This strategy allows for the rapid expansion of a chemical series and the optimization of properties like activity and selectivity. nih.gov

Crystal Structure Analysis and Intermolecular Interactions

While detailed crystal structure information for this compound itself is not available, extensive analysis has been conducted on its derivatives. The following sections describe the findings from studies on (E)-3-(2-chloro-6-fluorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one, a closely related chalcone (B49325) derivative. nih.govnih.govusm.myresearchgate.net

X-ray Diffraction Studies of this compound Derivatives

Table 1: Selected Crystallographic Data for (E)-3-(2-chloro-6-fluorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one usm.myresearchgate.net

| Parameter | Value |

| Chemical Formula | C₁₆H₁₁ClF₂O₂ |

| Conformation | E-conformation |

| Dihedral Angle (between benzene (B151609) rings) | 0.47 (9)° |

| Intramolecular Hydrogen Bond | C-H···F |

| Ring Motif | S(6) |

Analysis of Weak Noncovalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

The crystal packing of the derivative is governed by a network of weak noncovalent interactions. In the crystal, molecules are linked into a three-dimensional network primarily by C-H···O hydrogen bonds. nih.govnih.gov Aromatic π-π stacking interactions also play a significant role in the supramolecular assembly, with a reported centroid-to-centroid distance of 3.5629 (18) Å between the stacked phenyl rings. nih.govusm.my These interactions are crucial for the stability of the crystal lattice. researchgate.net

Table 2: Hydrogen Bond Geometry for the Derivative Crystal Structure researchgate.net

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C8-H8A···F1 | 0.93 | 2.21 | 2.842 (4) | 124 |

| C2-H2A···O1 | 0.93 | 2.50 | 3.391 (4) | 162 |

| C3-H3A···O2 | 0.93 | 2.52 | 3.441 (4) | 171 |

Hirshfeld Surface and 2D Fingerprint Plot Analysis

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. For the chalcone derivative, this analysis was performed using Crystal Explorer. nih.govusm.my The Hirshfeld surface mapped over dnorm shows distinct bright-red spots, which visualize the strong C-H···O hydrogen bonds. nih.gov

The 2D fingerprint plots break down the Hirshfeld surface to show the relative contribution of different types of intermolecular contacts. nih.gov The most significant contributions to the crystal packing are from H···H, O···H/H···O, and C···C contacts.

H···H interactions are the most abundant, contributing 27.5% to the total Hirshfeld surface. nih.gov

O···H/H···O contacts , corresponding to the C-H···O hydrogen bonds, appear as characteristic sharp spikes and make up a significant portion of the interactions. nih.gov

C···C contacts , indicative of π-π stacking, contribute 13.7% to the Hirshfeld surface. nih.gov

These analyses provide a quantitative picture of how molecules pack together in the solid state, highlighting the specific atoms and interactions that stabilize the crystal structure. nih.gov

Table 3: Contribution of Intermolecular Contacts to the Hirshfeld Surface of the Derivative nih.gov

| Contact Type | Contribution (%) |

| H···H | 27.5% |

| O···H / H···O | Significant (exact % not specified) |

| C···C (π-π stacking) | 13.7% |

Computational Tools for Interaction Energetics (e.g., CLP-PIXEL)

In the computational and theoretical analysis of molecular solids, understanding the energetics of intermolecular interactions is paramount for predicting crystal structures, polymorphism, and material properties. For a molecule such as this compound, with its various functional groups capable of engaging in a range of non-covalent interactions, computational tools that can dissect and quantify these interactions are particularly insightful. One such powerful tool is the Coulomb-London-Pauli (CLP-PIXEL) method.

The CLP-PIXEL approach is a semi-empirical procedure for the calculation of intermolecular interaction energies and lattice energies directly from crystal structure data. iucr.orgresearchgate.net A key feature of the PIXEL method is its ability to partition the total interaction energy into physically meaningful components: Coulombic, polarization, dispersion, and Pauli repulsion energies. nih.govresearchgate.net This partitioning provides a quantitative basis for understanding the nature of the forces holding the molecules together in the crystal lattice. nih.gov

The methodology begins with an ab initio molecular orbital calculation, typically using methods like Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT), to determine the electron density of an isolated molecule. acs.orgresearchgate.net This electron density is then represented as a grid of discrete points, or 'pixels'. acs.orged.ac.uk To calculate the interaction energy between a pair of molecules, the PIXEL method performs a numerical integration of the interactions between the electron densities of the two molecules. ed.ac.uk

The total interaction energy (E_tot) is the sum of the four components:

E_tot = E_coul + E_pol + E_disp + E_rep

Coulombic Energy (E_coul): This term represents the classical electrostatic interaction between the static charge distributions (electron density and nuclei) of the two molecules. iucr.orgresearchgate.net

Polarization Energy (E_pol): This component accounts for the inductive effects, representing the energy gain from the distortion of each molecule's electron cloud in the electric field of the other. iucr.orgresearchgate.net

Dispersion Energy (E_disp): Arising from instantaneous fluctuations in electron density, this is a quantum mechanical effect that results in an attractive force and is often a major contributor to the stability of molecular crystals. iucr.orgresearchgate.net

Pauli Repulsion Energy (E_rep): This is a short-range repulsive term that originates from the Pauli exclusion principle, preventing the collapse of molecules onto one another. iucr.orgresearchgate.net

For this compound, a CLP-PIXEL analysis would allow researchers to quantify the energetic contributions of potential hydrogen bonds involving the carboxylic acid group, halogen bonds involving the chlorine atom, and other van der Waals or stacking interactions. By calculating the interaction energies for different molecular pairs within the crystal lattice, a detailed picture of the crystal's energetic landscape can be constructed.

Detailed Research Findings

While specific CLP-PIXEL studies on this compound are not available in the public literature, the application of this method to other halogenated organic molecules and carboxylic acids allows for an illustrative projection of the expected findings. A typical study would identify the most significant molecular dimers in the crystal structure and calculate their interaction energies.

For instance, a likely significant interaction would be the formation of a hydrogen-bonded dimer between the carboxylic acid groups of two adjacent molecules. Another important interaction to analyze would be the contacts involving the halogen atoms, which could reveal the presence and strength of C-H···F, C-H···Cl, or halogen-halogen interactions.

The results of such a hypothetical analysis can be presented in a data table, as shown below. This table illustrates the kind of detailed energetic breakdown that the CLP-PIXEL method provides for different interacting pairs (motifs) within the crystal structure of a compound like this compound.

Table 1: Illustrative CLP-PIXEL Energy Partitioning for Interaction Motifs in a Hypothetical Crystal Structure of this compound (Energies in kcal/mol)

| Interaction Motif | E_coul | E_pol | E_disp | E_rep | E_tot |

| Carboxylic Acid Dimer (O-H···O) | -8.5 | -2.1 | -4.2 | 5.8 | -9.0 |

| Phenyl Stacking (π···π) | -2.5 | -0.8 | -5.5 | 3.1 | -5.7 |

| C-H···F Interaction | -1.2 | -0.3 | -1.5 | 1.0 | -2.0 |

| C-H···Cl Interaction | -1.8 | -0.5 | -2.0 | 1.6 | -2.7 |

Note: The data in this table is hypothetical and serves as a professional representation of the output from a CLP-PIXEL analysis. The values are based on typical interaction energies for similar functional groups found in the literature.

Such a quantitative breakdown is invaluable for crystal engineering, as it moves beyond simple geometric descriptions of intermolecular contacts to provide a robust energetic rationale for the observed crystal packing. nih.gov It can help to explain why a particular polymorphic form is more stable than another or to design new crystalline materials with desired properties.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques in Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental for determining the molecular structure and confirming the identity and purity of a synthesized chemical compound. For 3-(2-Chloro-6-fluorophenyl)propanoic acid , a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the presence of other NMR-active nuclei like fluorine-19.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the aliphatic protons of the propanoic acid chain. The aromatic region would likely display complex splitting patterns due to the coupling between the protons and the adjacent fluorine atom. The protons of the ethyl group (-CH₂CH₂COOH) would appear as two distinct multiplets, with their chemical shifts and coupling constants providing information about their connectivity. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. The carbonyl carbon of the carboxylic acid would be readily identifiable by its characteristic downfield shift.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a crucial tool for characterization. It would provide a specific signal for the fluorine atom, and its chemical shift would be indicative of its electronic environment on the aromatic ring. Coupling between the fluorine and adjacent protons (¹H-¹⁹F coupling) would be observable in both the ¹H and ¹⁹F NMR spectra, further confirming the structure.

Despite extensive searches, no specific, publicly available experimental NMR data for This compound could be located.

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

MS is used to determine the molecular weight and elemental composition of a compound.

MS: Standard electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would be used to determine the molecular weight of This compound (C₉H₈ClFO₂), which is 202.61 g/mol . fishersci.com The fragmentation pattern observed in the mass spectrum would provide valuable structural information. For instance, the loss of the carboxylic acid group or cleavage of the propanoic acid chain would be expected fragmentation pathways. While predicted mass spectral data is available in databases like PubChem, showing a predicted [M+H]⁺ ion at m/z 203.02696, no experimental mass spectra have been found in the public domain. sigmaaldrich.com

HRMS: High-resolution mass spectrometry would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula of the compound and distinguishing it from other compounds with the same nominal mass.

LC-MS: This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is particularly useful for analyzing the purity of a sample and identifying any impurities present.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of This compound would be expected to show characteristic absorption bands for:

A broad O-H stretch from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.

A strong C=O stretch from the carbonyl group of the carboxylic acid, usually around 1700-1725 cm⁻¹.

C-H stretching vibrations for the aromatic and aliphatic protons.

C-Cl and C-F stretching vibrations, which would appear in the fingerprint region of the spectrum.

A search for experimental IR spectra for this specific compound was unsuccessful.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating the target compound from any starting materials, byproducts, or other impurities, and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis and purification of organic compounds. A reversed-phase HPLC method would likely be developed for This compound . This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The method would be optimized to achieve good resolution between the main compound peak and any impurity peaks. UV detection would be suitable due to the presence of the aromatic ring.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development in liquid chromatography that utilizes smaller particle sizes in the stationary phase to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. A UPLC method would offer a more efficient way to assess the purity of This compound and to detect trace-level impurities.

No specific HPLC or UPLC methods for the analysis of This compound have been reported in the available literature.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. However, due to the high polarity and low volatility of carboxylic acids such as this compound, direct analysis by GC is challenging, often resulting in poor peak shape and analyte adsorption within the GC system. researchgate.net To overcome these limitations, a derivatization step is essential prior to analysis.

Derivatization:

The most common derivatization technique for carboxylic acids is silylation. youtube.com This process involves the replacement of the active hydrogen in the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. youtube.comgcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently employed for this purpose. sigmaaldrich.com The resulting TMS ester of this compound is significantly more volatile and less polar, making it amenable to GC analysis. The reaction is typically carried out by incubating the dried sample with the silylating reagent at an elevated temperature (e.g., 60-80 °C) for a sufficient time to ensure complete derivatization. sigmaaldrich.com

Instrumentation and Method Parameters:

A high-resolution capillary gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is suitable for the analysis of the silylated derivative. GC-MS is particularly advantageous as it provides structural information, aiding in the unequivocal identification of the analyte.

A typical GC method for the analysis of the TMS-derivatized this compound would involve a non-polar or medium-polarity capillary column.

Table 1: Illustrative GC-MS Parameters for the Analysis of Silylated this compound

| Parameter | Value |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) |

| Injector Temperature | 250 - 280 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium, constant flow rate (e.g., 1.0 - 1.5 mL/min) |

| Oven Temperature Program | Initial: 100 °C, hold for 1 min; Ramp: 10-15 °C/min to 280 °C, hold for 5-10 min |

| Detector | Mass Spectrometer (MS) |

| MS Transfer Line Temp. | 280 - 300 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-500 |

The resulting chromatogram would ideally show a single, sharp peak corresponding to the silylated this compound. The retention time is a characteristic property under specific chromatographic conditions, and the mass spectrum would exhibit a molecular ion peak and characteristic fragmentation patterns of the TMS derivative, confirming its identity.

Elemental Analysis

Elemental analysis is a cornerstone technique for determining the elemental composition of a pure compound. For this compound, this analysis provides experimental verification of its chemical formula, C₉H₈ClFO₂. Modern elemental analyzers typically employ a combustion method, where the sample is burned in a stream of oxygen at high temperatures. eltra.com The resulting combustion gases (CO₂, H₂O, N₂, etc.) are then separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy.

Halogens like chlorine and fluorine require specific analytical approaches. These can involve combustion in the presence of a catalyst to ensure complete conversion to hydrogen halides (HCl and HF), which are then trapped and quantified by titration or ion chromatography.

Theoretical vs. Experimental Data:

The theoretical elemental composition of this compound can be calculated from its molecular formula and the atomic weights of its constituent elements. A comparison of the experimentally determined values with the theoretical values is a critical measure of the compound's purity.

Table 2: Elemental Composition of this compound (C₉H₈ClFO₂)

| Element | Theoretical Mass % | Typical Experimental Range (%) |

| Carbon (C) | 53.36 | 53.1 - 53.6 |

| Hydrogen (H) | 3.98 | 3.8 - 4.1 |

| Chlorine (Cl) | 17.50 | 17.3 - 17.7 |

| Fluorine (F) | 9.38 | 9.2 - 9.5 |

| Oxygen (O) | 15.79 | 15.6 - 16.0 |

The acceptance criterion for purity is typically a deviation of less than ±0.4% from the theoretical value for each element.

Thermogravimetric Analysis

Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere. wikipedia.org For this compound, TGA can determine the temperature at which it begins to decompose and can reveal the presence of any volatile impurities or residual solvents.

The analysis is performed by placing a small amount of the sample in a TGA furnace and heating it at a constant rate. A continuous flow of an inert gas, such as nitrogen, is maintained to prevent oxidative degradation.

Expected Thermal Behavior:

Aromatic carboxylic acids generally exhibit relatively high thermal stability. researchgate.net The thermal decomposition of this compound is expected to occur at an elevated temperature, likely involving decarboxylation (loss of CO₂) as an initial step. The presence of the halogen substituents on the phenyl ring may also influence the decomposition pathway. The thermolysis of fluorinated and chlorinated polymers can lead to the formation of various halogenated organic and inorganic species. cswab.orgturi.org

Table 3: Representative TGA Data for a High-Purity Aromatic Carboxylic Acid

| Parameter | Description | Illustrative Value |

| Heating Rate | The rate at which the temperature of the sample is increased. | 10 °C/min |

| Atmosphere | The gas surrounding the sample during the analysis. | Nitrogen (N₂) |

| Onset of Decomposition (Tonset) | The temperature at which significant mass loss begins. | > 200 °C |

| Temperature at 5% Mass Loss (Td5) | A common metric for thermal stability. | 220 - 250 °C |

| Residue at 600 °C | The percentage of mass remaining at the end of the analysis. | < 1% |

The TGA curve for a pure, anhydrous sample of this compound would be expected to show a single, sharp decomposition step. The absence of significant mass loss at temperatures below 100 °C would indicate the absence of water or volatile solvents.

Intellectual Property and Commercial Landscape Analysis

Patent Research and Landscape Mapping

A thorough analysis of the patent landscape reveals that while specific patents explicitly claiming 3-(2-Chloro-6-fluorophenyl)propanoic acid as a final product are not prominently disclosed in the public domain, the broader class of substituted phenylpropanoic acids is the subject of extensive patenting activity. This compound is often encompassed within Markush structures in broader patent claims, which cover a wide range of related chemical entities.

The patenting focus for this class of compounds is predominantly in two areas: novel compositions of matter where the phenylpropanoic acid core is a key structural motif, and process patents detailing efficient and scalable synthetic methods. Patents are frequently filed by companies in the life sciences sector, aiming to protect novel therapeutic agents or agrochemicals. For instance, patent application WO2018100191A1 discloses agrochemical compositions that utilize phenylpropanoic acid derivatives to enhance crop yields, indicating a clear commercial interest in this structural class for agricultural applications google.com. Similarly, patents such as EP0891325A1 describe para-substituted phenylpropanoic acid derivatives developed as integrin antagonists, highlighting their therapeutic potential google.com.

The patent landscape suggests that this compound is more likely to be claimed as a crucial intermediate in the synthesis of more complex, high-value molecules rather than as a standalone commercial product. Its value lies in the unique substitution pattern of the phenyl ring, which can be leveraged to fine-tune the biological activity and pharmacokinetic properties of a final active ingredient.

| Patent Focus Area | Description | Representative Patent Classifications |

| Composition of Matter | Novel molecules incorporating the phenylpropanoic acid scaffold for specific biological targets. | C07C, A61K, A01N |

| Synthetic Intermediates | Claims covering the use of specific derivatives as key building blocks in a larger synthesis. | C07C, C07D |

| Process Patents | Novel and efficient methods for the synthesis of the compound or its derivatives. | C07C |

| Formulations | Agrochemical or pharmaceutical formulations containing derivatives of this compound class. google.com | A01N, A61K |

Analysis of Patented Synthetic Routes and Derivatives

While specific patented syntheses for this compound are not publicly detailed, an analysis of related patents for other halogenated arylpropanoic acids allows for the elucidation of likely synthetic strategies that would be the subject of intellectual property protection.

A common strategy for the synthesis of 3-arylpropanoic acids involves the reaction of a substituted benzaldehyde with a malonic acid derivative, followed by subsequent chemical modifications. A plausible, and therefore potentially patented, route for this compound could proceed as follows:

Knoevenagel Condensation: Reaction of 2-chloro-6-fluorobenzaldehyde with malonic acid or its monoester to form a substituted cinnamic acid derivative.

Reduction: Catalytic hydrogenation of the double bond in the cinnamic acid derivative to yield the corresponding propanoic acid.

Process patents in this area often focus on improving yield, reducing the number of steps, utilizing cheaper starting materials, or employing stereoselective methods to produce a single enantiomer, which can be critical for pharmaceutical applications.

Patented derivatives would likely involve modifications at the carboxylic acid group (e.g., esters, amides) or further substitution on the phenyl ring. These derivatives are typically designed to modulate properties such as solubility, cell permeability, or metabolic stability, thereby enhancing the compound's suitability for a specific application.

| Reaction Step | Description | Potential for Patentability |

| Starting Material Synthesis | Novel methods to produce 2-chloro-6-fluorobenzaldehyde. | High, if it provides a significant cost or efficiency advantage. |

| Carbon Chain Elongation | Use of specific catalysts or reaction conditions for the condensation or related reactions. | Moderate to High, particularly for stereoselective methods. |

| Reduction/Modification | Novel reducing agents or purification methods that improve yield and purity. | Moderate, focused on process optimization. |

| Derivatization | Creation of novel ester or amide derivatives with improved properties. | High, as these constitute new chemical entities. |

Patent Applications in Medicinal and Agrochemical Fields

The structural features of this compound—a halogenated aromatic ring coupled to a carboxylic acid moiety—make it a valuable scaffold in both medicinal and agrochemical research, driving patent application filings.

Medicinal Chemistry: In the pharmaceutical sector, the phenylpropanoic acid core is a well-established pharmacophore. Halogen atoms, such as chlorine and fluorine, are often incorporated into drug candidates to enhance binding affinity, improve metabolic stability (by blocking sites of oxidation), and increase membrane permeability. Research into naturally occurring chlorinated 3-phenylpropanoic acid derivatives has demonstrated their potential as antimicrobial agents, suggesting that synthetic analogues could be patented for similar or enhanced activities researchgate.net. Patent applications in this field would likely claim derivatives of this compound as inhibitors of specific enzymes (e.g., kinases, proteases) or as antagonists for cellular receptors implicated in diseases ranging from cancer to inflammation.

Agrochemical Fields: In agriculture, this compound class is explored for its potential as herbicides, fungicides, and plant growth regulators. The specific halogenation pattern can confer selective herbicidal activity, affecting certain weed species while leaving crops unharmed. Patents in the agrochemical sector, such as those for other phenylpropanoic acid derivatives, focus on compositions that provide enhanced efficacy, broader spectrum of activity, or improved environmental profiles google.com. The carboxylic acid handle allows for the formation of various salts and esters, which can be used to create formulations with different release characteristics and uptake efficiencies by plants.

Trends in Patenting Activity for Halogenated Propanoic Acid Derivatives

The patenting activity for halogenated propanoic acid derivatives follows several key industry trends. A primary driver is the constant need to develop new active ingredients as older, off-patent compounds face generic competition agropages.com.

Lifecycle Management: Innovator companies often patent new derivatives of their existing successful products to extend market exclusivity. These "next-generation" molecules typically offer incremental benefits, such as improved potency, a better safety profile, or a different spectrum of activity.

Process Patenting: As the composition of matter patent for a successful agrochemical or pharmaceutical ingredient nears expiration, companies often file new patents on more efficient or cost-effective manufacturing processes agropages.com. This strategy can create a new barrier to entry for generic competitors who may be prevented from using the improved, more economical synthesis route.

Focus on Generic Production: The agrochemical sector, in particular, sees significant activity from generic manufacturers who develop and patent their own processes for producing off-patent active ingredients. This is especially prevalent in markets like India, a major hub for generic pesticide production agropages.com.

Rise of Combination Patents: There is a growing trend in both the pharmaceutical and agrochemical industries to patent formulations that combine two or more active ingredients. A derivative of this compound could be a component in a patented synergistic mixture that offers enhanced performance compared to the individual components.

It has been observed that while many compounds go off-patent, only 30-40% are typically taken up by generic manufacturers, often due to manufacturing difficulties or the limited availability of key intermediates agropages.com. This highlights the strategic importance of controlling the supply chain for crucial building blocks like this compound.

Regulatory Considerations for Research and Development

Any entity looking to commercialize this compound or its derivatives, either as an intermediate or a final product, must navigate a stringent regulatory landscape. The specific requirements depend on the intended final application (e.g., pharmaceutical, agrochemical, industrial solvent).

For use as a pharmaceutical intermediate or active ingredient, the development process is governed by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The process involves comprehensive preclinical research to establish a preliminary safety profile. This includes in vitro and in vivo studies to assess toxicology and pharmacology. If the compound is intended for human use, an Investigational New Drug (IND) application or equivalent must be filed, containing detailed information on the compound's chemistry, manufacturing, and controls (CMC), as well as the preclinical data.

For agrochemical applications, regulatory bodies like the U.S. Environmental Protection Agency (EPA) require extensive data on environmental fate, ecological effects, and potential human health risks from exposure. The registration process for a new pesticide active ingredient is a lengthy and costly endeavor, requiring numerous studies to be conducted under strict guidelines.

Regardless of the final application, manufacturers must comply with chemical regulations such as the Toxic Substances Control Act (TSCA) in the United States and REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in Europe. These regulations require the submission of data on the properties and potential hazards of new chemical substances before they can be manufactured or imported in significant quantities.

| Regulatory Body | Jurisdiction | Key Responsibilities |

| FDA | United States | Regulates drugs, requiring IND and New Drug Applications (NDA). |

| EMA | European Union | Evaluates and supervises medicines for human and veterinary use. |

| EPA | United States | Regulates pesticides and industrial chemicals to protect human health and the environment. |

| ECHA | European Union | Manages the REACH regulation for chemical substances. |

Future Research Directions and Emerging Opportunities

Exploration of Novel Therapeutic Targets and Disease Areas

The structural motifs within 3-(2-chloro-6-fluorophenyl)propanoic acid suggest several promising avenues for therapeutic research. Phenylpropanoic acids are a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.gov This raises the possibility that this compound and its derivatives could be investigated for their anti-inflammatory properties. Future studies could explore their potential to modulate key inflammatory pathways, such as the cyclooxygenase (COX) enzymes, and the production of pro-inflammatory cytokines like TNF-α and various interleukins. nih.govnih.govmdpi.com The anti-inflammatory potential of such compounds could be relevant for a range of conditions from arthritis to neuroinflammatory disorders. frontiersin.orgresearchgate.netmdpi.com

Furthermore, recent studies on other substituted propanoic acid derivatives have revealed promising anticancer activities. nih.govmdpi.com For instance, certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have shown potential in targeting SIRT2 and EGFR in lung cancer models. mdpi.com This suggests that derivatives of this compound could be synthesized and screened for activity against various cancer cell lines. Investigations could focus on their ability to induce apoptosis, inhibit cell proliferation, or interfere with key signaling pathways implicated in cancer progression. The presence of halogen atoms could also influence the compound's interactions with biological targets, a feature that is increasingly being explored in medicinal chemistry. acs.org

Sustainable Synthesis and Biocatalytic Approaches

The development of environmentally friendly and efficient methods for synthesizing chemical compounds is a growing priority in the chemical industry. patsnap.com Future research on this compound should include the exploration of sustainable and biocatalytic synthesis routes. Traditional chemical syntheses can be resource-intensive, and green chemistry principles offer a pathway to more sustainable production. rsc.orgrsc.org For example, a common route to similar phenylpropanoic acids involves the hydrogenation of the corresponding cinnamic acid derivative. Research could focus on developing greener hydrogenation processes using more sustainable catalysts and reaction conditions.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical methods. nih.govbenthamdirect.comresearchgate.netnih.govtaylorfrancis.com Enzymes can be employed for the asymmetric synthesis of chiral compounds, which is particularly relevant as the biological activity of many pharmaceuticals is stereospecific. Future work could investigate the use of enzymes for the stereoselective synthesis of chiral derivatives of this compound. Additionally, biocatalytic methods are being developed for the production of propionic acid itself from renewable resources like biomass and lactic acid, which could eventually be integrated into the synthesis of more complex derivatives. rsc.orgnih.gov

Advanced Materials Science Applications of Derivatives

The unique properties conferred by halogen atoms, such as their ability to participate in halogen bonding, make derivatives of this compound interesting candidates for applications in materials science. acs.orgresearchgate.net Halogen bonding is a directional, non-covalent interaction that can be used to control the self-assembly of molecules into well-defined structures. nih.gov This has implications for the design of novel materials with tailored properties.

Derivatives of this compound could be explored for their potential use in the development of liquid crystals, where the precise arrangement of molecules is crucial for their function. mdpi.com Furthermore, the ability of halogenated compounds to promote the gelation of solutions and direct the formation of fibril architectures suggests potential applications in the development of soft materials and hydrogels. acs.org The propanoic acid moiety also provides a handle for polymerization, opening up the possibility of creating novel polymers with unique thermal, optical, or mechanical properties derived from the halogenated phenyl group.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.gov These technologies can be applied to accelerate the identification of promising drug candidates and to predict their properties and activities. For a compound like this compound, AI and ML could be employed in several ways.